SLLK, Control Peptide for Thrombospondin 1 Inhibitor (Trifluoroacetic Acid) is a synthetic peptide that serves as a control for the peptide LSKL, which inhibits Thrombospondin 1. Thrombospondin 1 is a glycoprotein that plays a crucial role in various biological processes, including cell-to-cell communication, angiogenesis, and tissue remodeling. The SLLK peptide is primarily utilized in research to explore the inhibition of Thrombospondin 1 and its implications in cellular mechanisms and disease states.
SLLK is classified as a control peptide in biochemical research. It is derived from synthetic methods and is often utilized in studies related to Thrombospondin 1's role in pathophysiological conditions such as cancer and cardiovascular diseases. The peptide is commercially available from various suppliers, including BenchChem and MedchemExpress, which provide it in different quantities for research purposes .
The synthesis of SLLK involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to form the desired peptide chain while anchored to a solid resin.
The synthesis process can be broken down into several key steps:
This method allows for high yields and purity of the synthesized peptide .
The molecular structure of SLLK consists of four amino acids arranged in the sequence: Serine-Leucine-Leucine-Lysine. The specific arrangement of these amino acids contributes to its function as an inhibitor of Thrombospondin 1.
The molecular formula of SLLK can be represented as with a molecular weight of approximately 446.54 g/mol. The compound's structural integrity is crucial for its biological activity, particularly its ability to interact with Thrombospondin 1 .
SLLK primarily participates in peptide bond formation during its synthesis and may undergo cleavage reactions when released from the resin. These reactions are critical for both its production and application in biological assays.
The major product from these reactions is the SLLK peptide itself, while minor by-products may include truncated or misfolded peptides, which are typically eliminated during purification processes .
SLLK functions by binding to Thrombospondin 1, effectively inhibiting its activity. This interaction disrupts various cellular processes such as cell adhesion, migration, and proliferation, which are essential in many physiological and pathological contexts.
By inhibiting Thrombospondin 1, SLLK can modulate related pathways involving transforming growth factor-beta, thereby influencing cellular responses pertinent to disease progression .
These properties make SLLK suitable for various experimental applications while maintaining its integrity throughout usage .
SLLK has several important applications in scientific research:
Thrombospondin-1 (TSP1) is a multifunctional matricellular glycoprotein that regulates extracellular matrix (ECM) remodeling, angiogenesis, and cytokine activation. Its interaction with latent Transforming Growth Factor-β (TGF-β) is a key mechanism driving fibrotic diseases. SLLK (Ser-Leu-Leu-Lys-NH₂) is a tetrapeptide designed as a scrambled-sequence control for the TSP1-inhibiting peptide LSKL (Leu-Ser-Lys-Leu-NH₂). Unlike LSKL, which competitively blocks TSP1-mediated TGF-β activation, SLLK lacks this bioactivity due to its reversed N-terminal serine-leucine sequence. This makes SLLK essential for distinguishing specific from non-specific effects in studies targeting TSP1-TGF-β pathways [2] [5] [8].
Table 1: Core Characteristics of SLLK
Property | Specification |
---|---|
Amino Acid Sequence | Ser-Leu-Leu-Lys-NH₂ (SLLK-NH₂) |
Molecular Formula | C₂₃H₄₃F₃N₆O₇ (TFA salt) |
Molecular Weight | 572.62 g/mol |
Biological Function | Inert control for TSP1 inhibition studies |
Solubility | ≥100 mg/mL in water |
TSP1 is a major physiological activator of latent TGF-β, a cytokine central to fibrosis progression. Latent TGF-β consists of a mature domain non-covalently bound to the Latency-Associated Peptide (LAP). TSP1 binds the LAP via its KRFK motif, inducing conformational changes that release active TGF-β. This activation is upregulated in fibrotic microenvironments, such as:
Blocking TSP1-mediated TGF-β activation (e.g., with LSKL) reduces fibrotic markers without disrupting homeostatic TGF-β functions, offering a targeted therapeutic strategy [2] [6].
Table 2: TSP1-Driven Fibrotic Pathways and Disease Implications
Disease Model | TSP1's Role | Consequence of Inhibition |
---|---|---|
Diabetic Nephropathy | ↑ TGF-β activity → podocyte loss, fibrosis | Reduced proteinuria, restored nephrin |
NAFLD/NASH | HSC activation → collagen deposition | Attenuated liver fibrosis, lipid reduction |
Myeloma Bone Disease | Osteoblast suppression → osteolysis | Increased bone formation, reduced tumors |
Corneal Injury | Angiogenesis via TGF-β/VEGF crosstalk | Improved anti-angiogenic responses |
The activation mechanism hinges on specific molecular interactions:
LSKL peptide mimics the LAP sequence, acting as a competitive decoy for TSP1’s KRFK domain. Structural studies confirm that LSKL’s leucine-serine residues are critical for binding TSP1, whereas SLLK’s serine-leucine inversion abolishes this interaction. Consequently, SLLK does not inhibit TGF-β activation, evidenced by:
Table 3: Structural and Functional Comparison of LSKL vs. SLLK
Feature | LSKL (Active Inhibitor) | SLLK (Control Peptide) |
---|---|---|
Sequence | Leu-Ser-Lys-Leu-NH₂ | Ser-Leu-Leu-Lys-NH₂ |
TSP1 Binding | High (KRFK interaction) | Undetectable |
TGF-β Activation | Inhibits >80% in vitro | No inhibition |
In Vivo Efficacy | Reduces fibrosis, proteinuria | No therapeutic effect |
SLLK is indispensable for validating the specificity of TSP1-TGF-β blockade. Its design addresses three key experimental requirements:
SLLK has been validated across disease models:
Table 4: Experimental Validation of SLLK Across Disease Models
Disease Context | Parameter Measured | SLLK vs. Saline/Untreated Controls |
---|---|---|
Diabetic Nephropathy | Urinary TGF-β, nephrin expression | No significant difference |
Myeloma Bone Disease | Tumor burden, p-Smad2 | Identical progression |
Hepatic Fibrosis | Collagen I, α-SMA in HSCs | No reduction |
Systemic Sclerosis | Fibroblast contractility | No inhibition |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9